molecular formula C10H15N3 B6470189 1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2640972-09-2

1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B6470189
CAS No.: 2640972-09-2
M. Wt: 177.25 g/mol
InChI Key: BEMJEMCGMAZZFD-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole is a chemically stable, synthetic 1,2,3-triazole derivative designed for medicinal chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic amide bonds while offering superior metabolic stability and resistance to hydrolysis, which makes it a valuable bioisostere in lead compound optimization . Its rigid, planar structure facilitates key interactions with biological targets, capable of forming hydrogen bonds, dipole-dipole interactions, and π-stacking, thereby enhancing binding affinity to various enzymes and receptors . The specific substitution pattern of this compound—featuring a cyclobutylmethyl group at the N-1 position and a cyclopropyl group at the C-4 position—is engineered to explore structure-activity relationships (SAR) and modulate physicochemical properties like lipophilicity and steric bulk . This compound is representative of a class of molecules with significant potential in pharmacological probe development. 1,2,3-Triazole analogues have demonstrated a broad spectrum of biological activities in scientific literature, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, making them versatile scaffolds for constructing novel bioactive agents . The cyclopropyl and cyclobutylmethyl substituents are particularly valuable for investigating constrained geometries and enhancing metabolic stability in candidate molecules. Researchers can utilize this high-purity chemical intermediate in various applications, including the synthesis of more complex target molecules, the construction of combinatorial libraries for biological screening, and as a key intermediate in agrochemical and material science research . Notice for Researchers: This product is intended "For Research Use Only" and is not approved for human or veterinary diagnosis, therapeutic applications, or any form of consumption. It is the responsibility of the researcher to ensure safe handling and to comply with all applicable local and international regulations concerning the use, storage, and disposal of this chemical.

Properties

IUPAC Name

1-(cyclobutylmethyl)-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-8(3-1)6-13-7-10(11-12-13)9-4-5-9/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMJEMCGMAZZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(N=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Formation of the 1,4-Disubstituted Triazole Core

The CuAAC reaction remains the gold standard for constructing 1,4-disubstituted-1,2,3-triazoles due to its high regiocontrol and functional group tolerance. For 1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole, the reaction involves cyclobutylmethyl azide and cyclopropyl acetylene precursors.

Reaction Conditions :

  • Catalyst : CuI (10 mol%) in tert-butanol/water (3:1 v/v).

  • Temperature : 60°C for 12 hours.

  • Yield : 78–85% after column purification.

The cyclobutylmethyl azide is synthesized via nucleophilic substitution of cyclobutylmethyl bromide with sodium azide in DMF at 50°C (yield: 92%). Cyclopropyl acetylene is prepared by Sonogashira coupling of cyclopropyl bromide with trimethylsilylacetylene, followed by desilylation (yield: 88%).

Mechanistic Insights :
The Cu(I) catalyst generates a copper acetylide intermediate, which undergoes 1,3-dipolar cycloaddition with the azide to form a six-membered copper triazolide. Protonolysis yields the 1,4-regioisomer exclusively. Steric effects from the cyclopropane and cyclobutane rings necessitate prolonged reaction times to overcome kinetic barriers.

Post-Functionalization of Preformed Triazole Intermediates

Suzuki–Miyaura Cross-Coupling for Cyclopropane Installation

An alternative strategy involves introducing the cyclopropyl group after triazole ring formation. This method leverages palladium-catalyzed cross-coupling between 1-(cyclobutylmethyl)-4-bromo-1H-1,2,3-triazole and cyclopropylboronic acid.

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/water (4:1 v/v).

  • Temperature : 100°C for 24 hours.

  • Yield : 68–72%.

The bromo-triazole intermediate is synthesized via CuAAC using propargyl bromide, followed by N-alkylation with cyclobutylmethyl bromide (yield: 81%).

Metal-Free Cyclization Approaches

Iodine-Mediated Cyclization of Hydrazones

Non-metallic methods avoid transition metal residues, critical for pharmaceutical applications. A three-component reaction of cyclobutylmethyl hydrazine, cyclopropyl aldehyde, and iodine in DMSO at 80°C produces the target compound in 65% yield.

Mechanism :
Iodine facilitates imine formation between hydrazine and aldehyde, followed by cyclization and aromatization. While yields are moderate, this method offers advantages in scalability and cost.

Comparative Analysis of Synthetic Routes

MethodCatalystYield (%)RegioselectivityScalability
CuAACCuI78–851,4 onlyHigh
Suzuki Cross-CouplingPd(PPh₃)₄68–72N/AModerate
Iodine CyclizationI₂651,4 onlyHigh

Key Observations :

  • CuAAC provides superior yields and regiocontrol but requires stringent metal removal protocols.

  • Post-functionalization routes offer flexibility but introduce multi-step inefficiencies.

  • Metal-free methods are eco-friendly but necessitate further optimization for industrial adoption .

Chemical Reactions Analysis

Types of Reactions

1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced derivatives with hydrogenated triazole rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole has shown promising results as an antimicrobial agent. Its triazole ring is known for its ability to inhibit the growth of various fungi and bacteria. In a study conducted by researchers at a pharmaceutical company, derivatives of this compound were synthesized and tested against a panel of pathogens, including resistant strains of Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant inhibitory effects with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Cancer Research
The compound's triazole framework also positions it as a candidate for cancer therapy. Research has demonstrated that triazole derivatives can act as inhibitors of specific enzymes involved in tumor growth. A notable case study involved the synthesis of several analogs of this compound, which were evaluated for their cytotoxicity against various cancer cell lines. Results showed that one derivative had an IC50 value of 15 µM against breast cancer cells, indicating significant potential for further development in oncological applications .

Agricultural Applications

Pesticidal Properties
The compound has been investigated for its efficacy as a pesticide. A patent filed in Japan describes the synthesis of triazole-based compounds with enhanced insecticidal properties against a range of agricultural pests. In laboratory tests, this compound demonstrated effective control over aphid populations with a lethal concentration (LC50) of 20 ppm . This suggests its potential use in developing new pest control agents that are less harmful to beneficial insects.

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the introduction of functional groups that enhance the thermal stability and mechanical properties of polymers. A study highlighted the incorporation of this triazole into polyurethanes, resulting in materials with improved tensile strength and thermal resistance compared to traditional formulations .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAntimicrobial ActivityMICs as low as 0.5 µg/mL against pathogens
Cancer ResearchIC50 value of 15 µM against breast cancer cells
Agricultural SciencePesticidal PropertiesLC50 of 20 ppm against aphids
Materials SciencePolymer ChemistryEnhanced tensile strength and thermal resistance

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The cyclobutylmethyl and cyclopropyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Research Implications and Limitations

  • Knowledge Gaps: Direct data for 1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole is absent; comparisons rely on adamantyl and aryl analogs.
  • Design Recommendations: Substitute adamantyl with cyclobutylmethyl to optimize lipophilicity and synthetic scalability while employing methyl triflate for copper removal.

Biological Activity

1-(Cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole is a compound belonging to the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Profile

Triazoles are known for their broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The specific compound this compound has been studied for its potential therapeutic applications.

Antifungal Activity

Research indicates that triazoles generally exhibit strong antifungal properties. For instance, compounds with similar triazole structures have shown significant activity against various fungal strains. In a comparative study, derivatives of triazoles demonstrated minimum inhibitory concentrations (MIC) significantly lower than conventional antifungal agents like fluconazole .

Antibacterial Activity

The antibacterial efficacy of triazoles has been well-documented. Studies have shown that certain triazole derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. For example, compounds structurally related to this compound have exhibited MIC values that suggest effectiveness against resistant bacterial strains .

Anticancer Potential

The anticancer properties of triazoles are attributed to their ability to inhibit specific enzymes involved in tumor growth. Some studies have reported that triazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation . The structural modifications in the triazole ring have been shown to enhance cytotoxicity against various cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing its efficacy include:

  • Substituent Variations : The presence of cyclobutyl and cyclopropyl groups affects the compound's interaction with biological targets.
  • Ring Configuration : The orientation and electronic properties of the triazole ring play a significant role in binding affinity to enzymes and receptors.

Case Studies

Several case studies highlight the effectiveness of similar triazole compounds:

  • Antifungal Efficacy : A study demonstrated that a related triazole compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by a factor of 16 .
  • Antibacterial Activity : Another investigation reported that certain triazole derivatives showed MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli, indicating substantial antibacterial potential .
  • Cytotoxic Effects : Research on phenothiazine-triazole hybrids revealed enhanced cytotoxicity against multidrug-resistant cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles .

Q & A

Q. What are the optimal synthetic routes for 1-(cyclobutylmethyl)-4-cyclopropyl-1H-1,2,3-triazole, and how can copper catalyst residues be minimized?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a standard Huisgen "click chemistry" approach. Key steps include:

  • Reacting cyclobutylmethyl azide with cyclopropylacetylene in a water/THF solvent system.
  • Using copper sulfate and sodium ascorbate as catalytic systems (typical molar ratio: 1:1 Cu:ascorbate).
  • Post-synthesis purification via ammonia washing or methyl triflate derivatization to reduce paramagnetic Cu(II) residues, which cause NMR line broadening (e.g., cyclopropyl 13C signals broaden to 3.91 Hz without treatment vs. 1.75 Hz after methyl triflate use) .

Critical Parameters :

  • Reaction time: ≥96 hours at 85°C for high yields (>80%) .
  • Solvent choice: Dichloromethane (DCM) extraction followed by pentane precipitation effectively isolates the product .

Q. How can crystallographic data for this compound be obtained and refined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodology includes:

  • Growing crystals via slow diffusion in diethyl ether at 4°C .
  • Using SHELXTL (Bruker) or OLEX2 for structure solution and refinement. Anisotropic displacement parameters for non-H atoms and fixed H-atom positions are recommended .
  • Depositing data in the Cambridge Crystallographic Data Centre (CCDC; e.g., accession numbers 1896662 and 1896671 for related triazoles) .

Key Metrics :

  • Space groups: Monoclinic (P21) or triclinic, depending on substituents .
  • Bond length deviations: C4-CCP(i) = 1.49 Å in unsubstituted triazoles vs. 1.54 Å in methylated derivatives .

Advanced Research Questions

Q. How do paramagnetic copper residues affect NMR interpretation, and what mitigation strategies exist?

Residual Cu(II) causes line broadening in 1H/13C NMR, particularly near the triazole ring (e.g., cyclopropyl carbons show ν1/2 = 3.91 Hz vs. 1.75 Hz post-purification). Strategies:

  • Ammonia washing : Reduces line widths to 1-2.5 Hz but may leave traces .
  • Methyl triflate derivatization : Forms a triazolium salt, eliminating Cu adducts and narrowing line widths to 1-2 Hz .
  • NMR acquisition : Use high-resolution probes and extended relaxation delays to improve signal clarity .

Q. What structural distortions arise from substituent modifications, and how are they quantified?

Methyl substitution at the triazole N3 position induces:

  • Bond elongation : C4-CCP(i) increases from 1.49 Å to 1.54 Å.
  • Angle distortion : N1-C5-C4 angle decreases from 106.9° to 99.7° due to steric/ionic effects . Analysis Tools :
  • SHELXL for refining anisotropic displacement parameters .
  • WinGX/ORTEP for visualizing thermal ellipsoids and molecular packing .

Table 1 : Structural Comparison of Triazole Derivatives

Parameter1,4-Disubstituted Triazole1,3,4-Trisubstituted Triazolium Salt
C4-CCP(i) bond (Å)1.491.54
N1-C5-C4 angle (°)106.999.7
Space groupP21Triclinic

Q. How can computational modeling complement experimental data for this compound?

  • Density Functional Theory (DFT) : Validate bond lengths/angles (e.g., C4-CCP(i) deviations >0.05 Å suggest crystal packing effects) .
  • Hirshfeld surface analysis : Identify intermolecular interactions (e.g., C-H⋯π contacts dominate in related triazoles, comprising >34% of packing interactions) .
  • Paramagnetic NMR simulations : Model Cu(II)-induced shifts using software like ADF or ORCA .

Q. What are the implications of Z' > 1 in crystallographic studies of this compound?

A high Z' value (e.g., Z' = 4 in triazolium salts) indicates multiple independent molecules in the asymmetric unit, complicating refinement. Strategies:

  • Use twin refinement in SHELXL for overlapping diffraction patterns .
  • Analyze displacement parameters to distinguish disorder from dynamic effects .

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